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Compound of Interest

Compound Name: VPC01091.4

Cat. No.: B12368276

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ion channel inhibitor VPC01091.4, focusing
on its cross-reactivity and selectivity profile. The information presented is based on published
experimental data to assist researchers in evaluating its potential for preclinical and clinical
studies.

VPC01091.4 is a non-phosphorylatable analog of FTY720 (Fingolimod), a known
immunomodulatory drug.[1] Unlike FTY720, which is a prodrug that becomes a potent agonist
of sphingosine-1-phosphate (S1P) receptors, VPC01091.4 was developed to separate this
activity from its effects on other targets.[1] Experimental evidence has identified the Transient
Receptor Potential Melastatin 7 (TRPM7) ion channel as a primary and potent target of
VPC01091.4.[1]

Quantitative Selectivity Profile

The inhibitory activity of VPC01091.4 has been quantified against its primary target, the
TRPM?7 ion channel. Its selectivity is most notably defined by its lack of activity at the S1P
receptors, which are the primary targets of its parent compound, FTY720.
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Target

Compound

Activity Type

Potency (ICso)

Notes

TRPM7 Channel

VPCO01091.4

Inhibition

0.665 UM

Determined via
whole-cell patch-
clamp

electrophysiology
1

S1P Receptors

VPCO01091.4

No Activity

Not applicable

Characterized as
a non-
phosphorylatable
analog inert
against S1P

receptors.[1]

TRPM7 Channel

FTY720

Inhibition

Active

FTY720is a
known inhibitor
of TRPMY7.

S1P Receptors

FTY720-P

Agonism

Potent Agonist

The
phosphorylated
metabolite of
FTY720is a
potent agonist at
S1P1, S1P3,
S1P4, and S1Ps

receptors.

Data regarding the cross-reactivity of VPC01091.4 with other ion channels, such as other

members of the TRP family or voltage-gated ion channels, is not extensively available in

published literature. The primary reported selectivity is for the TRPM7 channel over S1P

receptors.

Experimental Methodologies

The primary method used to determine the inhibitory effect of VPC01091.4 on its target ion

channel is whole-cell patch-clamp electrophysiology. This technique allows for the direct

measurement of ion currents through the channel in a controlled cellular environment.
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Protocol: Whole-Cell Patch-Clamp Assay for TRPM7
Inhibition

e Cell Culture and Transfection:

o

o

Human Embryonic Kidney 293T (HEK293T) cells are cultured under standard conditions
(e.g., 37°C, 5% CO2).

Cells are transiently transfected with a plasmid encoding for mouse TRPM7 to ensure high
expression of the target ion channel.

» Electrophysiological Recording:

[¢]

Recordings are performed 24-48 hours post-transfection.

A glass micropipette with a tip diameter of ~1 um is used to form a high-resistance seal
(>1 GQ) with the cell membrane.

The membrane patch under the pipette is ruptured to gain electrical access to the cell's
interior (whole-cell configuration).

The intracellular solution (pipette solution) and extracellular solution (bath solution) are of
known ionic compositions, designed to isolate TRPM7 currents.

A voltage-clamp amplifier is used to hold the cell membrane at a specific potential and to
record the ionic currents that flow through the TRPM7 channels.

e Compound Application and Data Analysis:

A baseline TRPM7 current (IM7) is established by applying a voltage ramp (e.g., from -100
mV to +100 mV).

VPC01091.4 is applied to the bath solution at varying concentrations.

The effect of the compound on the TRPM7 current is recorded. Inhibition is observed as a
reduction in the outward-rectifying current characteristic of TRPM7.
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o A dose-response curve is generated by plotting the percentage of current inhibition against
the compound concentration. The ICso value is calculated from this curve using a standard
sigmoidal fit.

Diagrams and Workflows
Experimental Workflow: Patch-Clamp Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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